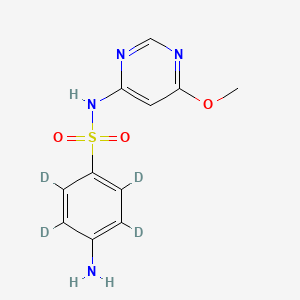

Sulfamonomethoxine-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

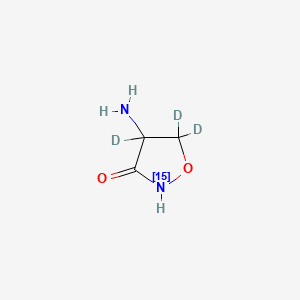

Sulfamonomethoxine-d4 is a deuterium-labeled derivative of Sulfamonomethoxine, a long-acting sulfonamide antibacterial agent. This compound is primarily used in blood kinetic studies and inhibits the synthesis of folic acid by blocking the enzyme dihydropteroate synthetase . The deuterium labeling makes it particularly useful in various research applications, including pharmacokinetic studies.

作用機序

Target of Action

Sulfamonomethoxine-d4 is a deuterium-labeled variant of Sulfamonomethoxine . The primary target of Sulfamonomethoxine is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Mode of Action

This compound, like its parent compound Sulfamonomethoxine, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site, thereby blocking the synthesis of folic acid . This inhibition disrupts the production of nucleic acids required for bacterial cell division, effectively halting bacterial growth .

Biochemical Pathways

The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting dihydropteroate synthase, it prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . The downstream effect of this inhibition is a disruption in the synthesis of nucleic acids, which are essential for bacterial growth and reproduction .

Pharmacokinetics

These studies indicate that Sulfamonomethoxine is well distributed in the tissues and cleared quickly in some species, while in others, the drug is assimilated slowly and cleared very slowly . These differences in absorption, distribution, metabolism, and excretion (ADME) properties can impact the bioavailability of the drug and its effectiveness in different species .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By blocking the synthesis of folic acid, it disrupts the production of nucleic acids necessary for cell division . This effectively halts the proliferation of bacteria, aiding in the control of bacterial infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, studies have shown that the degradation of Sulfamonomethoxine in an aqueous environment can be facilitated by UV illumination and Oxone, leading to the production of sulfate-free radicals . This suggests that exposure to certain environmental conditions could potentially affect the stability and, consequently, the efficacy of this compound .

生化学分析

Biochemical Properties

Sulfamonomethoxine-d4, like its parent compound Sulfamonomethoxine, is known to inhibit the synthesis of folic acid by competitively inhibiting the enzyme dihydropteroate synthetase . This interaction disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines and pyrimidines in bacteria .

Cellular Effects

This compound, due to its antibacterial properties, has significant effects on bacterial cells. It inhibits the growth of bacteria by interfering with their ability to synthesize folic acid . In eukaryotic cells, such as those of fish, it has been observed to cause shifts in the gut microbiota .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines in bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to degrade under certain conditions. For instance, in an aqueous environment, it can be degraded using a combination of UV illumination and Oxone . This degradation follows a first-order kinetics model .

Metabolic Pathways

This compound, like Sulfamonomethoxine, is likely to be metabolized in the body. In fish species, N4-acetylated metabolites were the major metabolites, whereas glucuronic acid conjugates were the minor metabolites .

Transport and Distribution

Sulfamonomethoxine, the parent compound, is known to be well distributed in the tissues of yellowtail, a type of fish .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the enzyme dihydropteroate synthetase .

準備方法

Synthetic Routes and Reaction Conditions

Sulfamonomethoxine-d4 is synthesized by reacting Sulfamonomethoxine with diazomethane. This reaction introduces deuterium atoms into the molecule, replacing hydrogen atoms . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like crystallization and chromatography .

化学反応の分析

Types of Reactions

Sulfamonomethoxine-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iron-copper catalysts.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

科学的研究の応用

Sulfamonomethoxine-d4 is widely used in scientific research due to its unique properties:

類似化合物との比較

Similar Compounds

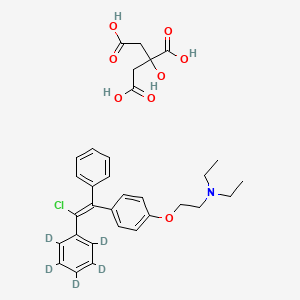

Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Sulfadimethoxine: A long-acting sulfonamide with a similar antibacterial spectrum but different metabolic pathways.

Uniqueness

Sulfamonomethoxine-d4 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in biological systems .

特性

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPXPUYPYQKQCX-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC(=NC=N2)OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B565385.png)

![N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide](/img/structure/B565393.png)